Dimethyl hydrazine-1,2-dicarboxylate
Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves the reaction of hydrazine with other chemical entities to form a new compound with a hydrazine backbone. For instance, the synthesis of ethyl-4-[2-(thiocarbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate involves characterizing the compound using various spectroscopic techniques and quantum chemical calculations . Similarly, the synthesis of 1,3-dimethyl pyrimidine-2,4,6-trione s-triazinyl hydrazine/hydrazone derivatives combines heterocycles through a hydrazone moiety, resulting in compounds with potential biological activities .
Molecular Structure Analysis
The molecular structure of these compounds is often analyzed using spectroscopic methods and theoretical calculations. For example, the vibrational spectral analysis of ethyl 4-(1-(2-(hydrazinecarbonothioyl)hydrazono)ethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate molecule has been carried out using FT-IR spectroscopy and potential energy distribution . Computational studies, such as those on hydrazine and its derivatives, focus on electrostatic potentials and relative bond strengths, providing insights into the molecular structure and reactivity .
Chemical Reactions Analysis
The chemical reactivity of these compounds is often studied through their ability to form derivatives and participate in various chemical reactions. For instance, the spectrophotometric determination of hydrazine and 1,1-dimethylhydrazine involves their reaction with salicylaldehyde to form azine or hydrazone derivatives . The study of tautomerism in dimethyl dihydro-1,2,4,5-tetrazine-3,6-dicarboxylate provides insights into the different forms the compound can exist in, depending on the solvent and conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their molecular structure and the types of interactions they can form. The crystal structure of 3,6-dimethylpyrazine-2,5-dicarboxylic acid hydrate, for example, reveals a unique infinite three-dimensional lattice of hydrogen-bonded acid and water molecules . The conformational preferences of 1,2-hydrazine dicarboxylic acid dimethyl ester are studied using quantum mechanical methods, highlighting the effects of solvents on the compound's structure .
Scientific Research Applications
Conformational Studies
- Dimethyl hydrazine-1,2-dicarboxylate has been analyzed using quantum mechanical methods to understand its conformational preferences. A study compared these preferences with those of the hydrazide analogue, focusing on the effects of different solvents like aqueous and carbon tetrachloride. This research aids in understanding the molecular behavior of dimethyl hydrazine-1,2-dicarboxylate in various environments (Alemán & Puiggalí, 2001).
Antifungal Activity
- A synthesis study of Dimethyl-1,2-Hydrazine Bis(Dithioformate) revealed its structure and evaluated its antifungal activities. The compound demonstrated significant inhibition effects on various fungi, showcasing its potential as an antifungal agent (Dong Feng-ying, 2012).
Chemopreventive Properties
- Research on kaempferol, a flavonol, in combination with 1,2-dimethyl hydrazine, has shown promise in colorectal cancer prevention. This study indicates the potential of kaempferol to lower induced erythrocyte lysate and liver thiobarbituric acid reactive substances, suggesting its usefulness in combating oxidative stress and cancer development (Nirmala & Ramanathan, 2011).
Environmental and Health Impact
- Hydrazines, including 1,2-dimethyl hydrazine, are identified as environmental contaminants causing adverse effects to public health. They are known to cause systemic health effects or cancer in humans and have been found in hazardous waste sites (Choudhary & Hansen, 1998).
Chemical Synthesis and Reactivity
- Dimethyl acetylenedicarboxylate's reaction with 2,5-Dithiobiurea Derivatives, including N1,N2-disubstituted hydrazine-1,2-dicarbothioamides, has been studied to understand the formation of various chemical compounds. This research is vital for comprehending the reactivity and potential applications of these compounds in different chemical processes (Hassan et al., 2014).
Safety And Hazards
Dimethyl hydrazine-1,2-dicarboxylate is very toxic by ingestion, inhalation, and skin absorption . Contact with skin or mucous membranes causes chemical burns . It can be absorbed through the skin to cause systemic intoxication and convulsions . It is classified as toxic if swallowed, in contact with skin, or if inhaled . It may cause cancer and is toxic to aquatic life with long-lasting effects .
properties
IUPAC Name |
methyl N-(methoxycarbonylamino)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O4/c1-9-3(7)5-6-4(8)10-2/h1-2H3,(H,5,7)(H,6,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPJLPBVJCYVEAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NNC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20295532 | |
Record name | dimethyl hydrazine-1,2-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20295532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl hydrazine-1,2-dicarboxylate | |
CAS RN |
17643-54-8 | |
Record name | 17643-54-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408458 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 17643-54-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102727 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | dimethyl hydrazine-1,2-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20295532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl hydrazidodicarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.